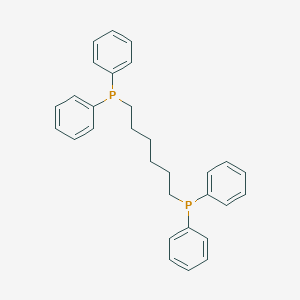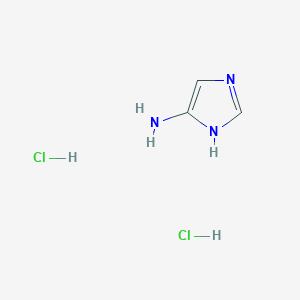
cis-Pinocarveol
説明
Cis-Pinocarveol is an organic compound with the molecular formula C10H16O . It is a bicyclic monoterpenoid, which is a combination of two isoprene units with one hydroxyl group as a substituent . It exists as either trans- or cis-pinocarveol, referring to the stereochemical orientation of the oxygen as compared to the methylene bridge .
Synthesis Analysis
Cis-Pinocarveol can be synthesized by heating a mixture of turpentine, selenium dioxide, and hydrogen peroxide . The selenium dioxide acts as a catalyst while the hydrogen peroxide oxidizes the pinene found in turpentine . Another study suggests that cis-Pinocarveol can be produced from the pyrolysis of cis-pinocarvyl brosylate .
Molecular Structure Analysis
The molecular structure of cis-Pinocarveol is characterized by a bicyclic framework with a methylene bridge . The molecule has three defined stereocenters . The IUPAC name for cis-Pinocarveol is (1S,3S,5S)-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol .
Physical And Chemical Properties Analysis
Cis-Pinocarveol has a molecular weight of 152.233 Da . It is a light yellow viscous liquid with a woody odor . It is insoluble in water but soluble in ethanol and oils .
科学的研究の応用
Antioxidant, Antimicrobial, and Anticarcinogenic Activities : Cistus ladaniferus essential oil, which contains cis-Pinocarveol, demonstrates potential antioxidant, antimicrobial, and anticarcinogenic activities. These properties make it useful in food preservation (Amensour et al., 2010).
Cancer Therapy : While not directly related to cis-Pinocarveol, cisplatin, a chemotherapeutic drug, is used in treating various human cancers. It induces apoptosis in cancer cells by crosslinking with purine bases on DNA and interfering with DNA repair mechanisms (Dasari & Tchounwou, 2014).
Inhibitory Activity : The cis isostere of phosphoSer-cis-Pro inhibits Pin1 23-fold better than the trans isostere, suggesting tighter binding to the catalytic site in aqueous solution (Wang et al., 2004).
Analytical Chemistry : Errors in analyses of lanthanide-induced shifts (LIS) in the NMR spectra of cis- and trans-pinocarveol can affect structural inferences. This research highlights the importance of accurate analytical methods in distinguishing isomers and understanding molecular conformations (Hinckley & Brumley, 1976).
Pyrolysis Studies : The gas-phase pyrolyses of cis-pinocarveol, trans-pinocarveol, and trans-pinocarvyl acetate reveal the mode of formation of aldehyde from these compounds (Coxon, Garland, & Hartshorn, 1971).
Inhibitor of Pin1 in Cancer : BJP-06-005-3, a potent and selective covalent peptide inhibitor of Pin1, cooperates with mutant KRAS to promote transformation in pancreatic ductal adenocarcinoma (PDAC). This indicates a potential application in targeting specific cancer pathways (Pinch et al., 2020).
Essential Oil Composition : The essential oil of Cistus ladaniferus contains various compounds including cis-Pinocarveol, indicating its complex chemical composition and potential for various applications (Mariotti et al., 1997).
特性
IUPAC Name |
(1S,3S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYXQUJDODZYIJ-YIZRAAEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(=C)C(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2C[C@@H]1C(=C)[C@H](C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501185680 | |
| Record name | (1S,3S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501185680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Pinocarveol | |
CAS RN |
19889-99-7 | |
| Record name | (1S,3S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19889-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S-(1alpha,3beta,5alpha))-6,6-Dimethyl-2-methylenebicyclo(3.1.1)heptan-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019889997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,3S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501185680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1S-(1α,3β,5α)]-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary source of cis-pinocarveol and how is it typically obtained?
A1: cis-Pinocarveol is a natural monoterpene alcohol found in the essential oils of various plants. A significant source is Artemisia herba-alba Asso, a plant common to Iranian rangelands. [, ] Steam distillation is a frequently used method for extracting essential oils, with subsequent analysis and identification of cis-pinocarveol often performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). [, ]
Q2: Has the chemical composition of essential oils containing cis-pinocarveol been shown to vary?
A2: Yes, research indicates that both the growth stage and altitude of Artemisia herba-alba Asso can influence the essential oil content and composition. For example, higher altitudes (1280m) yielded greater essential oil content, and the relative levels of certain constituents, including cis-pinocarveol, were shown to increase during the flowering stage. [] Similarly, comparative analysis of male and female Hedyosmum scabrum leaves revealed differences in the essential oil composition. Notably, the female leaves exhibited a higher percentage of linalool, while the male leaves contained a greater percentage of pinocarvone. []
Q3: Beyond its presence in essential oils, have any other interesting chemical properties of cis-pinocarveol been investigated?
A3: Yes, cis-pinocarveol has been subjected to pyrolysis, a process of thermal decomposition. This process leads to significant molecular rearrangement, resulting in the formation of an acyclic aldehyde. Deuterium labeling experiments were instrumental in elucidating the mechanism by which this transformation occurs. [, ]
Q4: Are there any known instances of cis-pinocarveol being chemically modified or incorporated into other molecules?
A5: Yes, analysis of Hedyosmum scabrum leaves revealed the presence of non-volatile esters, specifically esters of p-coumaric and ferulic acids with cis-pinocarveol. These findings were made possible through basic hydrolysis of leaf extracts, followed by NMR spectroscopy of the resulting acids and GC-MS analysis of the monoterpene alcohols. [] The identification of these esters expands the understanding of cis-pinocarveol's potential chemical diversity and its role within plant systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



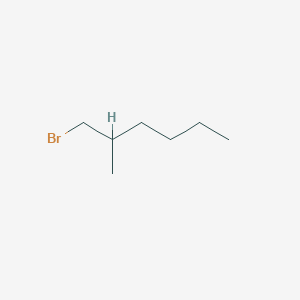

![2-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B35091.png)

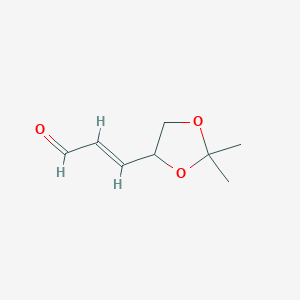
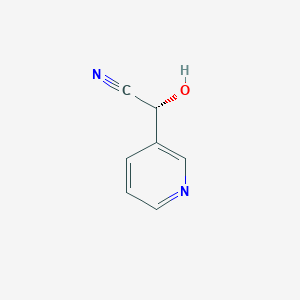
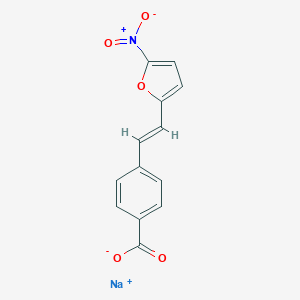
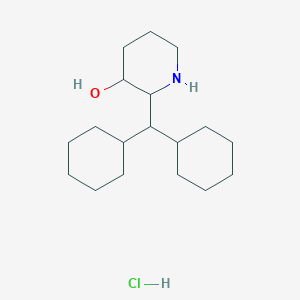
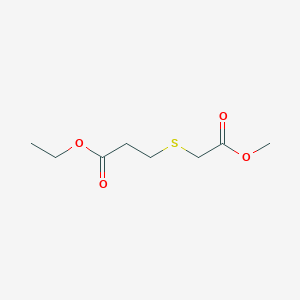

![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3-[4-(acetyloxy)butyl]-3,5,6,7-tetrahydro](/img/structure/B35113.png)
